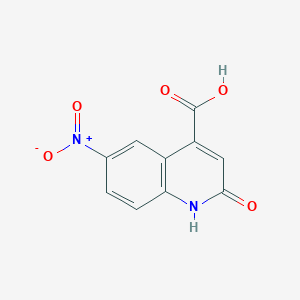

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Descripción general

Descripción

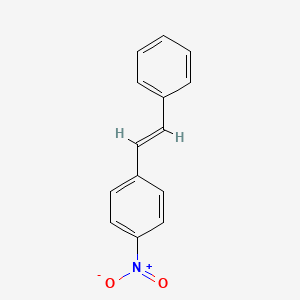

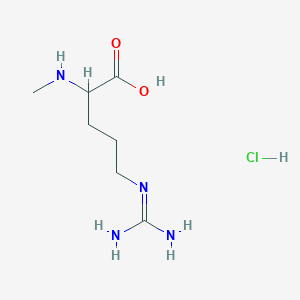

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O5 and its molecular weight is 234.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Solid Phase Synthesis Applications

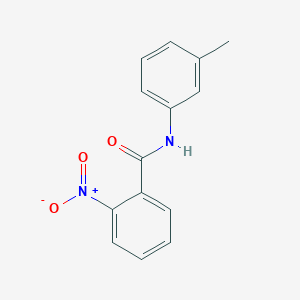

The synthesis of 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines highlights an innovative solid phase synthesis approach, leveraging a tetrafunctional scaffold derived from the nitration of 3-amino-3-(2-fluorophenyl)propionic acid. This method emphasizes the utility of 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives in creating complex quinazoline structures, which are of interest due to their potential pharmacological activities. The scaffold is anchored and subjected to a series of reactions that yield the desired quinazolines with high efficiency, demonstrating the chemical versatility and synthetic value of such compounds in medicinal chemistry research (Wang et al., 2005).

Antibacterial Properties

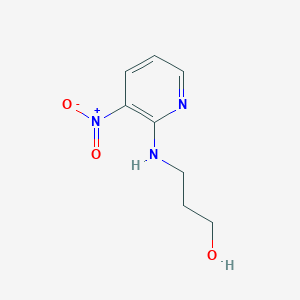

Research into 8-nitrofluoroquinolone derivatives, utilizing 6-nitroquinoline carboxylic acid as a precursor, unveils significant antibacterial properties against both gram-positive and gram-negative bacteria. This study not only expands the scope of fluoroquinolone antibiotics but also exemplifies the critical role of nitroquinoline derivatives in developing new antibacterial agents. The structural modifications introduced at the C-7 position of the quinolone nucleus demonstrate how variations in chemical structure can influence antimicrobial efficacy, offering insights into the design of novel antibiotics (Al-Hiari et al., 2007).

Antitubercular Activity

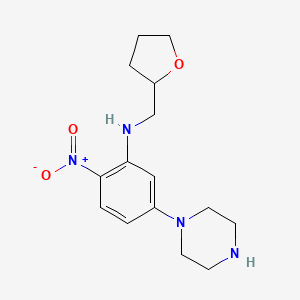

The synthesis of novel 6-nitroquinolone-3-carboxylic acids and their evaluation against Mycobacterium tuberculosis highlights a promising avenue for antitubercular drug development. By synthesizing various substituted quinolone derivatives and assessing their in vitro and in vivo efficacy against different strains of tuberculosis, this research contributes to the ongoing search for effective treatments for this challenging disease. The study identifies compounds with potent activity, emphasizing the potential of nitroquinolone derivatives as a basis for new antitubercular therapies (Senthilkumar et al., 2009).

Mecanismo De Acción

Mode of Action

It is known that 2-oxo-1,2-dihydroquinoline derivatives can interact with cholinesterases , which play a crucial role in nerve impulse transmission .

Biochemical Pathways

Related compounds have been shown to influence the hydrolysis of acetylcholine (ach) into choline and acetic acid, a process catalyzed by cholinesterases . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Result of Action

Related compounds have been shown to influence the function of postsynaptic neurons by affecting the hydrolysis of ach .

Action Environment

It is known that the compound is stable at room temperature and is soluble in water, dimethylformamide (dmf), and dimethylsulfoxide (dmso), poorly soluble in ethanol, and virtually insoluble in ether and hexane .

Propiedades

IUPAC Name |

6-nitro-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-4-7(10(14)15)6-3-5(12(16)17)1-2-8(6)11-9/h1-4H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUYSGICYXXUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290487 | |

| Record name | 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55764-56-2 | |

| Record name | NSC68969 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3023325.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)

![[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B3023337.png)